4-Cyclopropyl-pyridine 1-oxide
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Overview
Description
4-CYCLOPROPYLPYRIDIN-1-IUM-1-OLATE is a chemical compound with a unique structure that includes a cyclopropyl group attached to a pyridinium ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYCLOPROPYLPYRIDIN-1-IUM-1-OLATE typically involves the reaction of cyclopropylamine with pyridine derivatives under specific conditions. One common method is the Chichibabin synthesis, which involves the reaction of aldehydes or ketones with ammonia . This reaction is carried out in the gas phase on a solid acid catalyst, such as silica-alumina .
Industrial Production Methods
For industrial production, the Chichibabin method is often preferred due to its efficiency and scalability. This method allows for the mass production of pyridine derivatives, which are then further processed to obtain 4-CYCLOPROPYLPYRIDIN-1-IUM-1-OLATE .
Chemical Reactions Analysis
Types of Reactions
4-CYCLOPROPYLPYRIDIN-1-IUM-1-OLATE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions
Reduction: The compound can be reduced using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, which replace specific functional groups in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quaternary ammonium cations, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
4-CYCLOPROPYLPYRIDIN-1-IUM-1-OLATE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-CYCLOPROPYLPYRIDIN-1-IUM-1-OLATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may act as an antimicrobial agent by disrupting bacterial cell membranes or inhibiting essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Pyridinium Salts: These compounds share a similar pyridinium ion structure but differ in their substituents and overall properties.
Piperidine Derivatives: These compounds have a six-membered ring structure with a nitrogen atom, similar to the pyridinium ion in 4-CYCLOPROPYLPYRIDIN-1-IUM-1-OLATE.
Uniqueness
4-CYCLOPROPYLPYRIDIN-1-IUM-1-OLATE is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other pyridinium and piperidine derivatives .
Properties
IUPAC Name |
4-cyclopropyl-1-oxidopyridin-1-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJKPNWMVRQFAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=[N+](C=C2)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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